molecular formula C9H13Cl3O2 B8374886 Methyl 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate

Methyl 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate

Cat. No. B8374886
M. Wt: 259.6 g/mol
InChI Key: YCUDCHKDRGFXPX-UHFFFAOYSA-N
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Patent
US04166064

Procedure details

A mixture of 2.6 g (0.01 mol) of methyl 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate (compound Z, C/T=80/20), 1.0 ml of pyrrolidine, and 20 ml of dimethylformamide was heated at 100° for 20 hours to give, by glpc analysis, 68.5% cis and 24.0% trans (C/T=74/26) methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate, compound C.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[CH:4]([CH2:5][C:6](Cl)([Cl:8])[Cl:7])[CH:3]1[C:10]([O:12][CH3:13])=[O:11].N1CCCC1>CN(C)C=O>[Cl:7][C:6]([Cl:8])=[CH:5][CH:4]1[CH:3]([C:10]([O:12][CH3:13])=[O:11])[C:2]1([CH3:1])[CH3:14]

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
CC1(C(C1CC(Cl)(Cl)Cl)C(=O)OC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(C1CC(Cl)(Cl)Cl)C(=O)OC)C
Name
Quantity
1 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 100° for 20 hours
Duration
20 h

Outcomes

Product
Name
Type
product
Smiles
ClC(=CC1C(C1C(=O)OC)(C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.